2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid
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Overview
Description
2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid is a chemical compound with the molecular formula C13H7F3O3 It is known for its unique structure, which includes a hydroxyl group and a trifluorophenyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions. These properties make the compound effective in modulating biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a trifluorophenyl group.
4-Hydroxy-2-(trifluoromethyl)benzoic acid: Another related compound with the hydroxyl and trifluoromethyl groups in different positions.
2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
2-Hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid is unique due to the presence of both a hydroxyl group and a trifluorophenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-4-(2,4,6-trifluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O3/c14-7-4-9(15)12(10(16)5-7)6-1-2-8(13(18)19)11(17)3-6/h1-5,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPURKOCQMBNVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690566 |
Source
|
Record name | 2',4',6'-Trifluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262008-49-0 |
Source
|
Record name | 2',4',6'-Trifluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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